molecular formula C11H15ClN6O2 B12739506 1,3,5-Triazine-2,4-diamine, 1,6-dihydro-6,6-dimethyl-1-(4-nitrophenyl)-, monohydrochloride CAS No. 109350-97-2

1,3,5-Triazine-2,4-diamine, 1,6-dihydro-6,6-dimethyl-1-(4-nitrophenyl)-, monohydrochloride

Cat. No.: B12739506
CAS No.: 109350-97-2
M. Wt: 298.73 g/mol
InChI Key: ZZXAPIGFAFEHTQ-UHFFFAOYSA-N
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Description

1,3,5-Triazine-2,4-diamine, 1,6-dihydro-6,6-dimethyl-1-(4-nitrophenyl)-, monohydrochloride is a chemical compound with a complex structure It belongs to the class of triazines, which are heterocyclic compounds containing three nitrogen atoms in a six-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3,5-Triazine-2,4-diamine, 1,6-dihydro-6,6-dimethyl-1-(4-nitrophenyl)-, monohydrochloride involves multiple steps. The process typically starts with the preparation of the triazine ring, followed by the introduction of the diamine and nitrophenyl groups. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes. The use of automated systems and advanced monitoring techniques ensures consistent quality and efficiency. Safety measures are also crucial due to the potential hazards associated with the chemicals and reactions involved.

Chemical Reactions Analysis

Types of Reactions

1,3,5-Triazine-2,4-diamine, 1,6-dihydro-6,6-dimethyl-1-(4-nitrophenyl)-, monohydrochloride can undergo various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form different products.

    Reduction: The nitro group can be reduced to an amine group under specific conditions.

    Substitution: The triazine ring can undergo substitution reactions with various nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst are often used.

    Substitution: Nucleophiles like amines, alcohols, and thiols can react with the triazine ring under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the nitrophenyl group may yield nitro derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

1,3,5-Triazine-2,4-diamine, 1,6-dihydro-6,6-dimethyl-1-(4-nitrophenyl)-, monohydrochloride has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound’s interactions with biological molecules are studied to understand its potential as a drug candidate.

    Medicine: Research is ongoing to explore its potential therapeutic effects, including its use as an antimicrobial or anticancer agent.

    Industry: It is used in the development of new materials and as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of 1,3,5-Triazine-2,4-diamine, 1,6-dihydro-6,6-dimethyl-1-(4-nitrophenyl)-, monohydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    1,3,5-Triazine-2,4-diamine: A simpler triazine derivative without the nitrophenyl group.

    1,3,5-Triazine-2,4-diamine, 1,6-dihydro-6,6-dimethyl: A similar compound lacking the nitrophenyl group.

    1,3,5-Triazine-2,4-diamine, 1,6-dihydro-6,6-dimethyl-1-(4-aminophenyl): A derivative with an aminophenyl group instead of a nitrophenyl group.

Uniqueness

1,3,5-Triazine-2,4-diamine, 1,6-dihydro-6,6-dimethyl-1-(4-nitrophenyl)-, monohydrochloride is unique due to the presence of the nitrophenyl group, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications.

Properties

CAS No.

109350-97-2

Molecular Formula

C11H15ClN6O2

Molecular Weight

298.73 g/mol

IUPAC Name

6,6-dimethyl-1-(4-nitrophenyl)-1,3,5-triazine-2,4-diamine;hydrochloride

InChI

InChI=1S/C11H14N6O2.ClH/c1-11(2)15-9(12)14-10(13)16(11)7-3-5-8(6-4-7)17(18)19;/h3-6H,1-2H3,(H4,12,13,14,15);1H

InChI Key

ZZXAPIGFAFEHTQ-UHFFFAOYSA-N

Canonical SMILES

CC1(N=C(N=C(N1C2=CC=C(C=C2)[N+](=O)[O-])N)N)C.Cl

Origin of Product

United States

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